An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylsuccinic Acid
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethylsuccinic acid, a dicarboxylic acid with significant potential in various research and development applications. This document outlines its fundamental characteristics, experimental protocols for its synthesis and purification, and its role in biological pathways.
Core Chemical Properties
2,2-Dimethylsuccinic acid, also known as 2,2-dimethylbutanedioic acid, is a white crystalline solid.[1][2] Its structure consists of a succinic acid backbone with two methyl groups substituted at the C2 position.[3][4] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological activity.
Physicochemical Data
A summary of the key physicochemical properties of 2,2-dimethylsuccinic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-Dimethylbutanedioic acid | [5] |
| Synonyms | 2,2-Dimethylsuccinic acid, 2,2-Dimethylbutanedioate | [3][4] |
| CAS Number | 597-43-3 | [5] |
| Molecular Formula | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | [5] |
| Melting Point | 138-142 °C | [6] |
| Water Solubility | 70 g/L at 14 °C | [3] |
| pKa (Strongest Acidic) | 4.1 | [3] |
| Appearance | White crystalline powder | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,2-dimethylsuccinic acid.
| Spectrum Type | Key Features |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical shifts are consistent with the molecular structure. |
| Mass Spectrometry | The mass spectrum is consistent with the molecular weight and fragmentation pattern of the compound. |
| IR Spectroscopy | Shows characteristic peaks for carboxylic acid O-H and C=O stretching. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2,2-dimethylsuccinic acid are provided below. These protocols are based on established organic chemistry principles.
Synthesis of 2,2-Dimethylsuccinic Acid via Malonic Ester Synthesis
The synthesis of 2,2-dimethylsuccinic acid can be achieved through the double alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.
Step 1: Formation of Diethyl Dimethylmalonate
This step involves the sequential addition of two methyl groups to diethyl malonate.
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Methyl iodide
-
Absolute ethanol
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution, forming the sodium salt of diethyl malonate, which may precipitate.[3]
-
Methyl iodide is then added to the reaction mixture, leading to the formation of diethyl methylmalonate.
-
To introduce the second methyl group, another equivalent of sodium ethoxide is added, followed by a second equivalent of methyl iodide.
-
The reaction is refluxed to ensure complete dialkylation.[3]
-
After cooling, the reaction mixture is worked up by removing the ethanol, adding water, and extracting the diethyl dimethylmalonate with an organic solvent like ether.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude diethyl dimethylmalonate.
-
Step 2: Hydrolysis and Decarboxylation to 2,2-Dimethylsuccinic Acid
The resulting diethyl dimethylmalonate is then converted to 2,2-dimethylsuccinic acid.
-
Materials:
-
Diethyl dimethylmalonate
-
Strong base (e.g., NaOH or KOH) or strong acid (e.g., HBr in acetic acid)
-
Water
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
The diethyl dimethylmalonate is subjected to hydrolysis by heating with an aqueous solution of a strong base or acid.[7][8]
-
This process hydrolyzes the ester groups to carboxylic acids, forming a salt of 2,2-dimethylmalonic acid in the case of basic hydrolysis.
-
Upon heating, the substituted malonic acid readily undergoes decarboxylation.[7][8]
-
If basic hydrolysis is used, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,2-dimethylsuccinic acid.
-
The crude 2,2-dimethylsuccinic acid is then collected by filtration.
-
Purification by Recrystallization
Crude 2,2-dimethylsuccinic acid can be purified by recrystallization to obtain a product of high purity. A mixed solvent system of ethanol and chloroform is often effective.
-
Materials:
-
Crude 2,2-dimethylsuccinic acid
-
Ethanol (solvent in which the compound is more soluble)
-
Chloroform (solvent in which the compound is less soluble)
-
-
Procedure:
-
Dissolve the crude 2,2-dimethylsuccinic acid in a minimum amount of hot ethanol.[6][9]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
To the hot filtrate, add chloroform dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[6]
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/chloroform mixture.
-
Dry the crystals to obtain pure 2,2-dimethylsuccinic acid.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. NP-MRD: Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223) [np-mrd.org]
- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
